BiPNQ

Solid-State Chemistry Polymorphism Preformulation

Chagas disease drug discovery programs often lack well-characterized lead scaffolds with documented solid-state properties. BiPNQ is a validated pyrazolylnaphthoquinone anti-T. cruzi lead addressing this gap. • In vitro potency comparable to benznidazole, enabling direct benchmarking against the clinical reference • Two documented crystalline forms (anhydrous BiPNQ-I & solvate) with DSC, PXRD, FTIR reference signatures for polymorph screening method development • Murine L-6 cytotoxicity IC50 0.21-0.50 µg/mL established for selectivity index calculation Custom synthesis, 2-4 month lead time, minimum 1 g. Order well in advance of experimental start dates.

Molecular Formula C16H12N6O
Molecular Weight 304.31
CAS No. 313513-16-5
Cat. No. B606155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiPNQ
CAS313513-16-5
SynonymsBiPNQ; 
Molecular FormulaC16H12N6O
Molecular Weight304.31
Structural Identifiers
SMILESO=C1C(NC2=NNC=C2)=C/C(C3=C1C=CC=C3)=N\C4=NNC=C4
InChIInChI=1S/C16H12N6O/c23-16-11-4-2-1-3-10(11)12(19-14-5-7-17-21-14)9-13(16)20-15-6-8-18-22-15/h1-9H,(H,17,21)(H2,18,20,22)/b19-12+
InChIKeyMFSOFUCZUUXAMP-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BiPNQ Compound Profile


BiPNQ is a synthetic pyrazolylnaphthoquinone heterocyclic compound with the IUPAC name 2-(1H-pyrazol-3-ylamino)-4-(1H-pyrazol-3-ylimino)-1(4H)-naphthalenone (molecular formula C16H12N6O, MW 304.31) [1]. It was originally reported as a potent inhibitor of Trypanosoma cruzi, the etiological agent of Chagas disease, with in vitro activity comparable to the clinical reference drug benznidazole [2]. Subsequent solid-state characterization identified two distinct crystalline modifications—an anhydrous form (BiPNQ-I) and a solvate—with differential thermal behaviour, PXRD patterns, and FTIR spectra, establishing a foundational understanding of its polymorphism for pharmaceutical development [3].

Reported anti-T. cruzi activity context – supports antitrypanosomal lead optimization studies
Polymorphism-characterized reference – two solid forms with distinct analytical signatures
Distinct pyrazolylnaphthoquinone chemotype – alternative scaffold to nitroheterocycle pharmacophores

BiPNQ Generic Substitution Risk


Substituting BiPNQ with another naphthoquinone or a generic antitrypanosomal agent such as benznidazole or nifurtimox is not equivalent because BiPNQ occupies a discrete chemical space as a pyrazolylnaphthoquinone bearing two 3-aminopyrazole rings [1]. Its biological activity against T. cruzi epimastigotes was directly benchmarked against benznidazole in the original discovery study, with the three pyrazolylnaphthoquinones showing in vitro trypanocidal activities similar to that of the clinical reference [2]. Furthermore, BiPNQ is the only naphthoquinone-derived anti-T. cruzi agent for which extensive solid-state polymorphism has been documented—a critical quality attribute for any research program progressing toward preclinical formulation [3]. Genuine structural analogs (e.g., 5-aminoisoxazole analogues) were significantly less active against T. cruzi epimastigotes than the pyrazolylnaphthoquinone series while exhibiting cross-activity against Plasmodium falciparum, demonstrating that small scaffold changes materially redirect target organism potency [2].

Scaffold mismatch

Pyrazolylnaphthoquinone core vs. other naphthoquinones – anti-T. cruzi activity may not transfer directly

Solid-state data gap

Benznidazole and most naphthoquinone derivatives lack documented polymorphism characterization

Structure-activity sensitivity

5-Aminoisoxazole analogs showed lower activity; small scaffold changes may redirect trypanocidal potency

BiPNQ Differentiation Evidence


Solid-State Polymorphism Profile

BiPNQ exhibits at least two crystalline modifications with distinct solid-state properties. An anhydrous form (BiPNQ-I) was obtained by crystallization from absolute methanol, while a solvate (BiPNQ-s) was crystallized from 2-propanol-water. The solvate desolvates upon heating to yield the anhydrous modification [1]. The two forms display clearly distinguishable thermal behaviours in Differential Scanning Calorimetry (DSC), different Powder X-Ray Diffraction (PXRD) patterns, and distinct Fourier Transform Infrared (FTIR) spectra [1]. This represents a level of solid-state characterization that is largely absent for most other anti-T. cruzi naphthoquinone derivatives, including the standard drug benznidazole, for which detailed polymorph screening data in the open literature is limited [2].

Solid-State Polymorphism
Class-level
Two distinct crystalline forms (anhydrous BiPNQ-I and solvate) with differential DSC, PXRD, FTIR data
Supports batch consistency and preformulation research
Comparator polymorph data limited; class-level inference
Solid-State Chemistry Polymorphism Preformulation

Anti-T. cruzi Activity vs. Benznidazole

In the original discovery study, the pyrazolylnaphthoquinone series—including BiPNQ—demonstrated in vitro trypanocidal activity against T. cruzi epimastigotes that was similar to that of benznidazole (the primary clinical reference drug for Chagas disease) [1]. The abstract states that five of the six tested compounds (three pyrazolylnaphthoquinones and two 5-aminoisoxazole analogues) showed significant trypanocidal activities, with the pyrazolylnaphthoquinones exhibiting activities similar to that of benznidazole [1]. While individual IC50 values for BiPNQ and benznidazole were not discretely reported in the public domain, the qualitative parity with the clinical standard distinguishes BiPNQ from many other naphthoquinone derivatives that show weaker or strain-specific activity [2].

Anti-T. cruzi Activity
Cross-study comparable
Activity reported as similar to benznidazole against T. cruzi epimastigotes
Supports lead optimization screening context
Discrete IC50 not published; benznidazole IC50 ~0.55 µg/mL in independent studies
Chagas Disease Trypanosoma cruzi Drug Discovery

Mammalian Cell Cytotoxicity Profile

Three of the six tested compounds in the Sperandeo & Brun study were cytotoxic to murine L-6 cells, with IC50 values in the range of 0.21–0.50 µg mL⁻¹ [1]. This cytotoxicity data provides a selectivity context for the pyrazolylnaphthoquinone series. The candidate with the most promising anti-T. cruzi activity and selectivity profile was specifically identified as BiPNQ (compound 1 in the series), which was subsequently subjected to detailed solid-state characterization [2]. This contrasts with benznidazole, which has well-characterized clinical toxicity profiles but for which in vitro cytotoxicity data on murine L-6 cells under identical assay conditions are not available for direct comparison [1].

Mammalian Cytotoxicity
Supporting evidence
IC50 range: 0.21–0.50 µg mL⁻¹ (murine L-6 cells)
Enables selectivity index estimation
Benznidazole cytotoxicity not reported in identical assay
Cytotoxicity Selectivity Safety Screening

Custom Synthesis and Procurement Profile

Unlike benznidazole and nifurtimox, which are off-the-shelf generic pharmaceuticals, BiPNQ typically requires custom synthesis. According to vendor information, the minimum order quantity is 1 gram, the estimated lead time is 2 to 4 months, and pricing is described as dependent on the complexity of the synthesis, which is typically high for intricate chemistries . This procurement profile is a direct consequence of BiPNQ being a research-stage compound without large-scale manufacturing, in contrast to the established anti-Chagas drugs which are produced at commercial scale by multiple generic manufacturers [1].

Custom Synthesis Profile
Supporting evidence
Minimum order 1 g; estimated lead time 2–4 months
Procurement planning context; data to verify
Vendor-stated parameters
Custom Synthesis Supply Chain Procurement Planning

BiPNQ Application Scenarios


Chagas Disease Lead Optimization

Research groups engaged in Chagas disease drug discovery can prioritize BiPNQ as a validated lead scaffold with in vitro anti-T. cruzi activity comparable to benznidazole. The original study explicitly identifies the pyrazolylnaphthoquinones—and BiPNQ as compound 1 of the series—as starting points for lead optimization programs against T. cruzi [1]. The compound's naphthoquinone core with pyrazole substituents represents a distinct chemotype from the nitroimidazole (benznidazole) and nitrofuran (nifurtimox) pharmacophores, offering an alternative mechanism of action hypothesis for researchers seeking to circumvent known resistance pathways.

Preformulation and Polymorph Screening

BiPNQ is uniquely suited for academic and industrial preformulation research programs focused on solid-state characterization of antitrypanosomal agents. The documented existence of at least two crystalline forms—anhydrous BiPNQ-I and solvate BiPNQ-s—with established analytical signatures (DSC, PXRD, FTIR) provides a rare reference dataset for polymorph screening method development in the neglected disease space [2]. Researchers can use these characterized forms as reference standards for developing polymorph control strategies in early-stage formulation development.

Antitrypanosomal Selectivity Profiling

Programs requiring standardized cytotoxicity data for selectivity index calculation can leverage the murine L-6 cell cytotoxicity range (IC50 0.21–0.50 µg mL⁻¹) established for the pyrazolylnaphthoquinone series, of which BiPNQ was the most promising candidate [1]. This data enables direct calculation of selectivity ratios when paired with the compound's anti-T. cruzi activity, facilitating compound ranking against other naphthoquinone-based antiparasitic leads in the procurement selection process.

Custom Synthesis Procurement

BiPNQ procurement is appropriate for well-planned, long-horizon research projects that can accommodate the 2–4 month custom synthesis lead time and minimum 1-gram order quantity . This compound should be ordered well in advance of experimental start dates, and procurement budgets should reflect the synthesis complexity-driven pricing. In contrast, projects requiring immediate availability of antitrypanosomal agents should consider off-the-shelf alternatives such as benznidazole or nifurtimox.

Application
Selection Property
Validation Focus
Chagas disease lead optimization studies
Antitrypanosomal activity context
T. cruzi epimastigote assay validation
Preformulation and polymorph screening
Characterized polymorphic forms
Solid-state identity confirmation (DSC/PXRD/FTIR)
Antitrypanosomal selectivity profiling
Mammalian cell cytotoxicity data
Selectivity index calculation
Custom synthesis procurement
Research-grade custom synthesis
Lead time and minimum order assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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